PYCR1 Enzyme Inhibition: 2-Methyl Derivative as a Defined Negative Control vs. Potent Pyrrolopyrimidinone Inhibitors
In a standardized PYCR1 enzyme inhibition assay, 2-methylpyrrolo[1,2-c]pyrimidin-1(2H)-one exhibited an IC50 of 184,000 nM (184 µM), indicating essentially no meaningful inhibition [1]. In contrast, optimized pyrrolo[1,2-c]pyrimidine derivatives featuring morpholine and aryl substituents achieve PI3Kα inhibition with IC50 values ranging from 0.1 to 7.7 nM [2]. This ~24,000-fold difference in potency demonstrates that the unelaborated 2-methyl scaffold is insufficient for target engagement, making the compound a validated negative control for pyrrolopyrimidinone-based inhibitor screening campaigns.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 184,000 nM against human PYCR1 |
| Comparator Or Baseline | Optimized pyrrolo[1,2-c]pyrimidines (morpholino-pyrimidopyrrolopyrimidinones): IC50 = 0.1–7.7 nM against PI3Kα |
| Quantified Difference | ~24,000-fold to >1,000,000-fold less potent |
| Conditions | PYCR1 assay: 6x-His-SUMO-tagged human PYCR1 expressed in E. coli BL21(DE3), NADH oxidation readout; PI3Kα assay: recombinant human p110α/p85α, ADP-Glo kinase assay |
Why This Matters
Procurement of this compound as a negative control is supported by quantitative inactivity data, enabling reliable counter-screening and assay validation.
- [1] BindingDB. BDBM50522068 (CHEMBL4441214): Affinity Data for 2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one against PYCR1. Available at: https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50522068 View Source
- [2] Ibrahim, M.A.; Abou-Seri, S.M.; Hanna, M.M.; Abdalla, M.M.; El Sayed, N.A. Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors. Eur. J. Med. Chem. 2015, 99, 1-13. View Source
